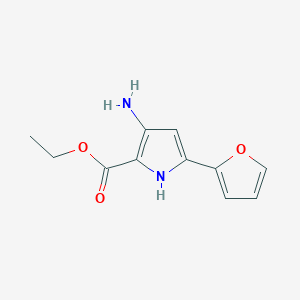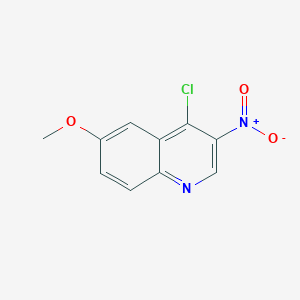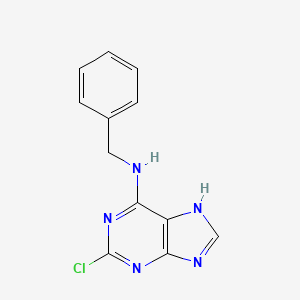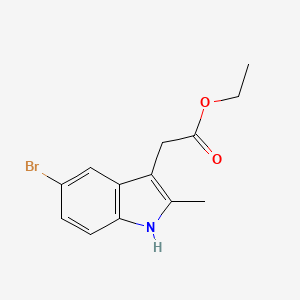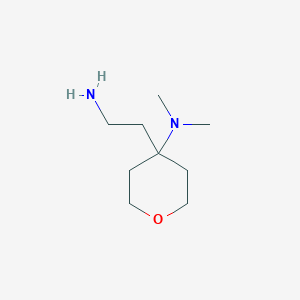
N-(3-Phénylallyl)phtalimide
Vue d'ensemble
Description
N-(3-Phenylallyl)phthalimide is an organic compound with the molecular formula C17H13NO2. It belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a phthalimide moiety attached to a 3-phenylallyl group, making it a conjugated system with potential for various chemical reactions and applications.
Applications De Recherche Scientifique
N-(3-Phenylallyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: N-(3-Phenylallyl)phthalimide is used in the production of polymers, dyes, and agrochemicals
Mécanisme D'action
Target of Action
N-(3-Phenylallyl)phthalimide is a derivative of phthalimides . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
Phthalimides, in general, are known to interact with various biological targets due to their structural versatility .
Biochemical Pathways
Phthalimides and their derivatives have been studied for their antineoplastic activities against cancer cells .
Result of Action
Some phthalimido-thiazolidine-2-4-dione derivatives have shown antiproliferative activity against cancer cells, reduced the ability to form new clones, and induced necrosis and apoptosis .
Analyse Biochimique
Biochemical Properties
N-(3-Phenylallyl)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory responses . Additionally, N-(3-Phenylallyl)phthalimide interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
N-(3-Phenylallyl)phthalimide exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in cancer cells, thereby inhibiting their proliferation . The compound also affects cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival . Furthermore, N-(3-Phenylallyl)phthalimide influences gene expression by modulating the activity of transcription factors like NF-κB . These cellular effects underscore the compound’s potential in cancer therapy and inflammation management.
Molecular Mechanism
The molecular mechanism of N-(3-Phenylallyl)phthalimide involves several key interactions at the molecular level. The compound binds to the active sites of COX-2 and iNOS, thereby inhibiting their enzymatic activities . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Additionally, N-(3-Phenylallyl)phthalimide modulates the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus, which in turn inhibits the transcription of pro-inflammatory genes . These molecular interactions elucidate the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Phenylallyl)phthalimide have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-(3-Phenylallyl)phthalimide maintains its inhibitory effects on COX-2 and iNOS, as well as its ability to modulate the NF-κB pathway . These findings suggest that the compound’s biochemical and cellular effects are sustained over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(3-Phenylallyl)phthalimide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, N-(3-Phenylallyl)phthalimide may induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
N-(3-Phenylallyl)phthalimide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then further processed and excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, N-(3-Phenylallyl)phthalimide is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, N-(3-Phenylallyl)phthalimide can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-(3-Phenylallyl)phthalimide exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, N-(3-Phenylallyl)phthalimide can translocate to the nucleus, where it modulates the activity of transcription factors such as NF-κB . The subcellular localization of N-(3-Phenylallyl)phthalimide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(3-Phenylallyl)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 3-phenylallylamine under acidic conditions to form the desired product . The reaction typically requires heating and the use of a suitable solvent such as toluene or xylene. Another method involves the use of phthalic acid and 3-phenylallylamine in the presence of a dehydrating agent like thionyl chloride .
Industrial Production Methods: Industrial production of N-(3-Phenylallyl)phthalimide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Phenylallyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce phthalamic acid .
Comparaison Avec Des Composés Similaires
Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities and chemical properties.
Naphthalimide: A related compound with a naphthalene ring, used in fluorescent dyes and as a building block in organic electronics
Uniqueness: N-(3-Phenylallyl)phthalimide is unique due to the presence of the 3-phenylallyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalimides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPOCGNHFKZBR-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56866-32-1 | |
| Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



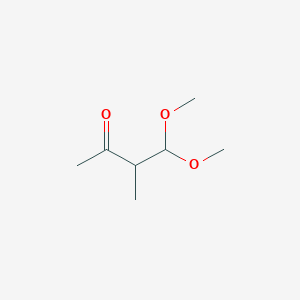
![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)
